molecular formula C25H27N3O3S B10897752 Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10897752
M. Wt: 449.6 g/mol
InChI Key: CJRRBQNZBWCYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a thiophene ring, a pyrazine moiety, and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the pyrazine carbonyl group through a condensation reaction. The cyclohexylphenyl group is then attached via a Friedel-Crafts alkylation. The final step involves esterification with isopropyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. Catalysts and solvents would be chosen to optimize yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazine moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiophene and pyrazine derivatives.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazine moieties could play a role in binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
  • ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-QUINOLINYL)CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazine carbonyl group, in particular, may offer unique binding interactions compared to similar compounds with pyridine or quinoline moieties.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

propan-2-yl 4-(4-cyclohexylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C25H27N3O3S/c1-16(2)31-25(30)22-20(15-32-24(22)28-23(29)21-14-26-12-13-27-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-17H,3-7H2,1-2H3,(H,28,29)

InChI Key

CJRRBQNZBWCYCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.